

# Spectroscopic Analysis of 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid: A Technical Guide

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## Compound of Interest

	1-(3-
Compound Name:	<i>Methoxyphenyl)cyclobutanecarbox</i>
	<i>ylic acid</i>
Cat. No.:	B1324362

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This technical guide provides a detailed overview of the expected spectroscopic data for **1-(3-Methoxyphenyl)cyclobutanecarboxylic acid**, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted and typical spectroscopic values based on the analysis of its constituent functional groups. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the analysis of this and structurally related compounds.

## Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **1-(3-Methoxyphenyl)cyclobutanecarboxylic acid**. These values are derived from established spectral databases and theoretical predictions for the 3-methoxyphenyl, cyclobutane, and carboxylic acid moieties.

### Table 1: Predicted $^1\text{H}$ NMR Chemical Shifts

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Notes
Carboxylic Acid (-COOH)	10.0 - 13.0	broad singlet	Highly deshielded, position is concentration and solvent dependent. <a href="#">[1]</a> <a href="#">[2]</a>
Aromatic (Ar-H)	6.8 - 7.3	multiplet	Complex splitting pattern expected due to meta-substitution.
Methine (Ar-CH)	~3.2	multiplet	Proton on the cyclobutane ring attached to the methoxy group.
Methoxy (-OCH <sub>3</sub> )	~3.8	singlet	Typical chemical shift for a methoxy group on an aromatic ring.
Cyclobutane (-CH <sub>2</sub> -)	1.8 - 2.6	multiplet	Complex overlapping signals from the three methylene groups of the cyclobutane ring. <a href="#">[3]</a>

**Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts**

Carbon	Chemical Shift ( $\delta$ , ppm)	Notes
Carboxylic Acid (-C=O)	170 - 185	Deshielded due to the electronegative oxygen atoms. [4]
Aromatic (Ar-C-O)	158 - 160	Carbon attached to the methoxy group.
Aromatic (Ar-C)	112 - 130	Aromatic carbons.
Quaternary (Ar-C)	140 - 145	Carbon of the aromatic ring attached to the cyclobutane.
Quaternary (Cyclobutane-C)	~45	Carbon of the cyclobutane ring attached to the aromatic ring and the carboxylic acid.
Methoxy (-OCH <sub>3</sub> )	~55	Typical chemical shift for a methoxy group.[5]
Cyclobutane (-CH <sub>2</sub> -)	20 - 40	Methylene carbons of the cyclobutane ring.

**Table 3: Predicted Infrared (IR) Absorption Frequencies**

Functional Group	Absorption Range (cm <sup>-1</sup> )	Intensity	Notes
O-H Stretch (Carboxylic Acid)	2500 - 3300	Broad	Very characteristic broad absorption due to hydrogen bonding. <a href="#">[1]</a>
C-H Stretch (Aromatic)	3000 - 3100	Medium	
C-H Stretch (Aliphatic)	2850 - 3000	Medium-Strong	
C=O Stretch (Carboxylic Acid)	1700 - 1725	Strong	Strong, sharp peak, characteristic of a carboxylic acid carbonyl.
C=C Stretch (Aromatic)	1450 - 1600	Medium-Weak	Multiple bands expected.
C-O Stretch (Ether & Acid)	1000 - 1300	Strong	

**Table 4: Predicted Mass Spectrometry (MS) Data**

Ion	m/z (amu)	Notes
[M] <sup>+</sup>	206	Molecular ion peak. Expected to be of moderate intensity. <a href="#">[6]</a>
[M-COOH] <sup>+</sup>	161	Loss of the carboxylic acid group.
[M-OCH <sub>3</sub> ] <sup>+</sup>	175	Loss of the methoxy group.
Tropylium Ion Fragment	91	Common fragment for alkyl- substituted benzene rings. <a href="#">[7]</a>

## Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**2.1.1 Sample Preparation:** For  $^1\text{H}$  and  $^{13}\text{C}$  NMR analysis, dissolve 5-10 mg of **1-(3-Methoxyphenyl)cyclobutanecarboxylic acid** in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ). The use of a deuterated solvent is crucial to avoid large solvent signals in the  $^1\text{H}$  NMR spectrum.<sup>[8]</sup> Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm). The solution is then transferred to a 5 mm NMR tube.

### 2.1.2 Data Acquisition Parameters:

- $^1\text{H}$  NMR: A 400 MHz or 500 MHz spectrometer is recommended. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest  $T_1$ ) is necessary.
- $^{13}\text{C}$  NMR: A 100 MHz or 125 MHz spectrometer is suitable. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.

## Infrared (IR) Spectroscopy

**2.2.1 KBr Pellet Method:** This method is suitable for solid samples.<sup>[9]</sup>

- Thoroughly grind 1-2 mg of **1-(3-Methoxyphenyl)cyclobutanecarboxylic acid** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
- Transfer a portion of the resulting fine powder into a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

### 2.2.2 Thin Film Method:

- Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride).[10]
- Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[10]
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[10]
- Mount the plate in the spectrometer and acquire the spectrum.

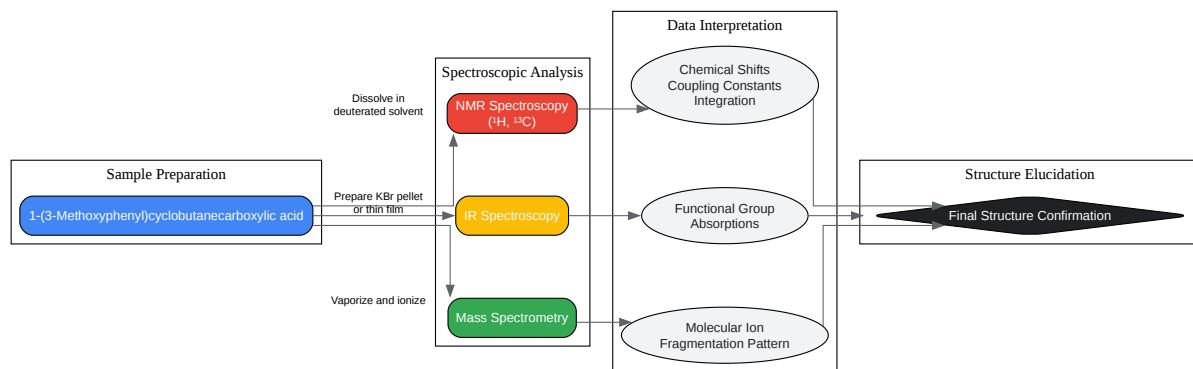
## Mass Spectrometry (MS)

2.3.1 Electron Ionization (EI) Mass Spectrometry: EI is a common technique for the analysis of relatively volatile and thermally stable organic molecules.[6]

- Sample Introduction: The sample can be introduced directly into the ion source via a heated probe or, if coupled with gas chromatography (GC-MS), through the GC column. For direct insertion, a few micrograms of the sample are placed in a capillary tube.
- Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.[6]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or other detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **1-(3-Methoxyphenyl)cyclobutanecarboxylic acid**.



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Spectroscopic analysis workflow.

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